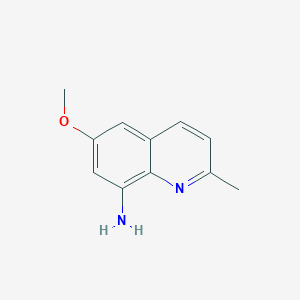
2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid
Overview
Description
2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid is an organic compound with the molecular formula C12H16O5S It is a derivative of benzoic acid, characterized by the presence of an isobutoxy group and a methanesulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Esterification: The initial step involves the esterification of benzoic acid with isobutanol in the presence of a strong acid catalyst, such as sulfuric acid, to form isobutyl benzoate.
Sulfonation: The isobutyl benzoate is then subjected to sulfonation using methanesulfonyl chloride in the presence of a base, such as pyridine, to introduce the methanesulfonyl group.
Hydrolysis: Finally, the ester group is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfonyl groups.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid involves its interaction with molecular targets through its functional groups. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The isobutoxy group may influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Isobutoxy-5-methylsulfonyl-benzoic acid: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.
2-Isobutoxy-5-chlorosulfonyl-benzoic acid: Contains a chlorosulfonyl group, which may exhibit different reactivity and applications.
2-Isobutoxy-5-nitrobenzoic acid: Features a nitro group, leading to distinct chemical and biological properties.
Uniqueness
2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid is unique due to the presence of both isobutoxy and methanesulfonyl groups, which confer specific reactivity and potential applications not shared by its analogs. Its combination of functional groups makes it a versatile compound for various chemical transformations and research applications.
Properties
Molecular Formula |
C12H16O5S |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
2-(2-methylpropoxy)-5-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C12H16O5S/c1-8(2)7-17-11-5-4-9(18(3,15)16)6-10(11)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) |
InChI Key |
UBMIMAAEPDNDIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Azepino[4,5-b]quinoline, 2,3,4,5-tetrahydro-11-methyl-](/img/structure/B8596457.png)







![2-Methyl-1-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8596517.png)



![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-methylphenyl)methylene]-](/img/structure/B8596549.png)

